2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine hydrochloride
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Overview
Description
2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine hydrochloride is a chemical compound that belongs to the class of organic compounds known as pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles, and this particular compound features a dichlorophenyl group attached to the pyrrolidine ring. It is often used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine hydrochloride typically involves the following steps:
Preparation of 3,4-Dichlorophenylmethylamine: This intermediate is synthesized by reacting 3,4-dichlorobenzaldehyde with ammonia under reductive conditions.
Formation of the Pyrrolidine Ring: The intermediate is then reacted with a suitable amine, such as methylamine, in the presence of a reducing agent like sodium cyanoborohydride to form the pyrrolidine ring.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as column chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-compounds.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions, typically under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of pyrrolidone derivatives.
Reduction Products: Reduction can yield secondary amines or tertiary amines.
Substitution Products: Substitution reactions can produce a variety of substituted pyrrolidines.
Scientific Research Applications
2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to investigate the interaction of pyrrolidine derivatives with biological targets.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism by which 2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine hydrochloride exerts its effects depends on its specific application. In drug discovery, for example, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact molecular pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
2-[(3,4-Dichlorophenyl)methyl]pyrrolidine: This compound lacks the methyl group on the pyrrolidine ring.
2-[(3,4-Dichlorophenyl)methyl]piperidine: This compound has a six-membered ring instead of a five-membered ring.
2-[(3,4-Dichlorophenyl)methyl]morpholine: This compound features a morpholine ring instead of a pyrrolidine ring.
Uniqueness: 2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine hydrochloride is unique due to its specific structural features, such as the presence of the methyl group on the pyrrolidine ring and the dichlorophenyl group. These structural elements contribute to its distinct chemical and biological properties, making it suitable for specific applications that other similar compounds may not be able to fulfill.
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methyl]-2-methylpyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2N.ClH/c1-12(5-2-6-15-12)8-9-3-4-10(13)11(14)7-9;/h3-4,7,15H,2,5-6,8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXFXPWKVOUXJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)CC2=CC(=C(C=C2)Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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